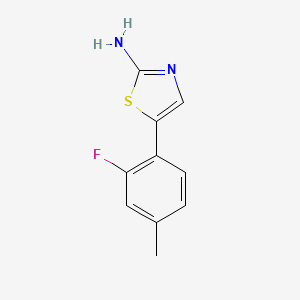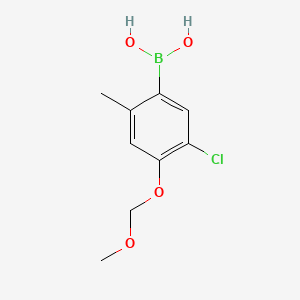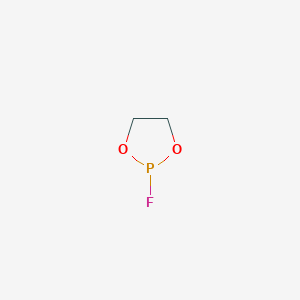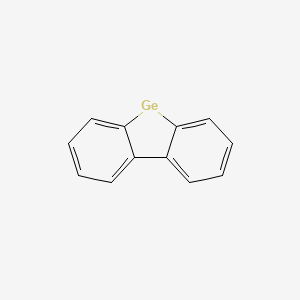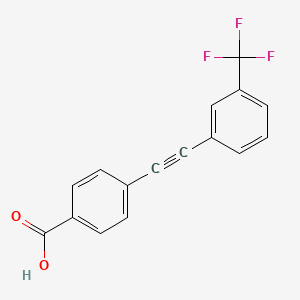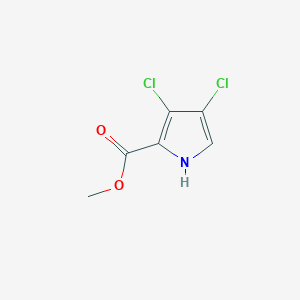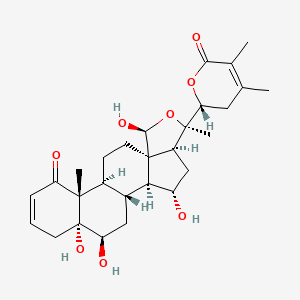
Physaminimin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of Physaminimin C involves extraction from natural sources, specifically plants of the genus Physalis . The extraction process typically includes solvent extraction followed by chromatographic techniques to isolate and purify the compound.
Análisis De Reacciones Químicas
Physaminimin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Physaminimin C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a research tool to study the biological activities of natural products and their potential therapeutic effects . In chemistry, it serves as a model compound for studying the reactivity and properties of withanolides, a class of compounds to which this compound belongs . In medicine, it is investigated for its potential anti-inflammatory, antimicrobial, and anticancer activities .
Mecanismo De Acción
The mechanism of action of Physaminimin C involves its interaction with specific molecular targets and pathways in biological systems. It is believed to exert its effects by modulating signaling pathways and interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
Physaminimin C is part of the withanolide family, which includes other similar compounds such as withaferin A, withanolide D, and withanolide E . Compared to these compounds, this compound has unique structural features that contribute to its distinct biological activities. For example, the presence of specific hydroxyl groups and lactone rings in its structure may enhance its reactivity and interaction with biological targets .
Conclusion
This compound is a fascinating natural product with significant potential in scientific research. Its unique chemical structure and diverse biological activities make it a valuable compound for studying the properties and therapeutic potential of natural products. Further research is needed to fully understand its mechanism of action and to explore its applications in various fields.
Propiedades
Fórmula molecular |
C28H38O8 |
|---|---|
Peso molecular |
502.6 g/mol |
Nombre IUPAC |
(1R,2S,3S,5S,6R,8S,9R,12S,13R,18R,19R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-3,8,18,19-tetrahydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-15-en-14-one |
InChI |
InChI=1S/C28H38O8/c1-13-10-21(35-23(32)14(13)2)26(4)18-12-17(29)22-15-11-20(31)28(34)8-5-6-19(30)25(28,3)16(15)7-9-27(18,22)24(33)36-26/h5-6,15-18,20-22,24,29,31,33-34H,7-12H2,1-4H3/t15-,16+,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+/m1/s1 |
Clave InChI |
UGYOZPGRLBJJDW-RMOYLLKGSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3C[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@]6([C@@]5(C(=O)C=CC6)C)O)O)[C@H](O2)O)O)C)C |
SMILES canónico |
CC1=C(C(=O)OC(C1)C2(C3CC(C4C3(CCC5C4CC(C6(C5(C(=O)C=CC6)C)O)O)C(O2)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



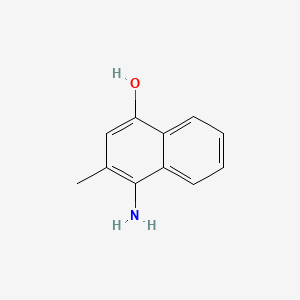
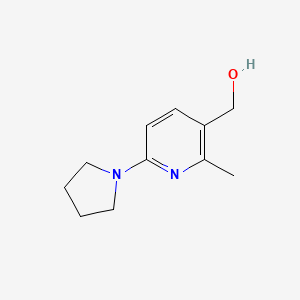
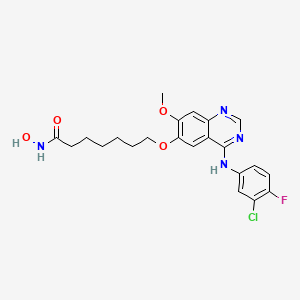
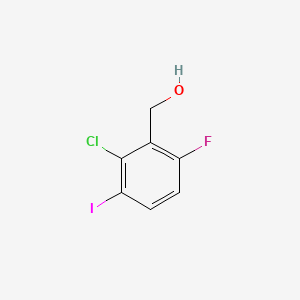
![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
![3-{[3-Hydroxy-2-(3-hydroxyphenyl)propanoyl]oxy}-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1]octane](/img/structure/B14759395.png)
